4-(propane-2-sulfonyl)benzaldehyde
Description
4-(Propane-2-sulfonyl)benzaldehyde is a benzaldehyde derivative featuring a propane-2-sulfonyl group (-SO₂-C₃H₇) at the para position of the aromatic ring. This electron-withdrawing substituent significantly influences the compound’s reactivity, stability, and applications.
Properties
CAS No. |
84264-90-4 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propane-2-sulfonyl)benzaldehyde typically involves the sulfonylation of benzaldehyde derivatives. One common method is the electrophilic aromatic substitution reaction, where benzaldehyde is treated with propane-2-sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(propane-2-sulfonyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: 4-(propane-2-sulfonyl)benzoic acid.
Reduction: 4-(propane-2-sulfonyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-(propane-2-sulfonyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(propane-2-sulfonyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Structural and Electronic Properties
- 4-[4′-(N,N-Diethylamino)styryl]benzaldehyde (DEASB): This D-π-A-type solvatochromic dye contains a diethylamino electron-donating group and a styryl linker. Unlike the sulfonyl group in 4-(propane-2-sulfonyl)benzaldehyde, the diethylamino group enhances electron delocalization, leading to strong fluorescence in solid matrices like PMMA and sol-gel glass. Stokes shifts in DEASB follow the Lippert equation, indicating substituent-dependent polarity effects .
- p-(n-Propoxy)benzaldehyde :
The propoxy group (-O-C₃H₇) is electron-donating, contrasting with the electron-withdrawing sulfonyl group. This difference alters solubility and reactivity; propoxy derivatives are less polar but may exhibit higher volatility . - 4-[18F]Fluorobenzaldehyde: Fluorine’s electronegativity and small size make this compound a key radiolabeling agent.
Table 1: Substituent Effects on Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
